Daunorubicin citrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

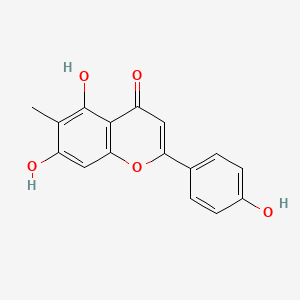

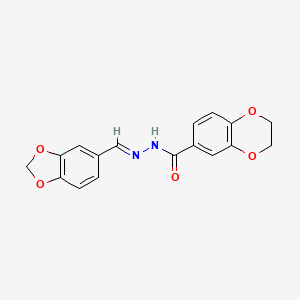

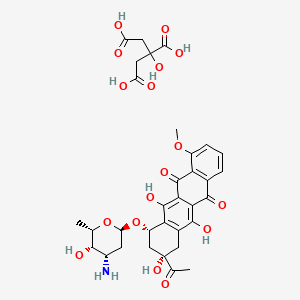

ダウノルビシン クエン酸塩は、急性骨髄性白血病、急性リンパ性白血病、慢性骨髄性白血病、カポジ肉腫など、さまざまな種類の癌の治療に使用される化学療法薬です . それはアントラサイクリン系薬物に属し、DNA複製に関与する酵素であるトポイソメラーゼIIの機能を阻害することで作用します .

2. 製法

合成ルートと反応条件: ダウノルビシンは、ストレプトマイセス属の細菌から合成されます . 合成には、ストレプトマイセス・ペウセチウスの発酵、それに続く抽出と精製工程など、いくつかの工程が含まれます。次に、化合物は化学的に修飾されてダウノルビシン クエン酸塩を生成します。

工業生産方法: ダウノルビシン クエン酸塩の工業生産には、ストレプトマイセス・ペウセチウスの大規模発酵が伴います。 発酵ブロスは、ダウノルビシンを抽出するために処理され、その後、クエン酸との化学反応によってクエン酸塩に変換されます .

準備方法

Synthetic Routes and Reaction Conditions: Daunorubicin is synthesized from bacteria of the Streptomyces type . The synthesis involves several steps, including the fermentation of Streptomyces peucetius, followed by extraction and purification processes. The compound is then chemically modified to produce daunorubicin citrate.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces peucetius. The fermentation broth is processed to extract daunorubicin, which is then converted to its citrate form through chemical reactions involving citric acid .

化学反応の分析

反応の種類: ダウノルビシン クエン酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: ダウノルビシンは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、アミンやチオールなどの求核剤を伴うことがよくあります。

主要な生成物: これらの反応から生成される主要な生成物には、修飾された官能基を持つダウノルビシン誘導体があり、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

ダウノルビシン クエン酸塩は、化学、生物学、医学、工業の分野において、特に科学研究で広く使用されています .

化学: 化学では、ダウノルビシン クエン酸塩は、ドキソルビシン、エピルビシン、イダルビシンなどの他のアントラサイクリン系抗生物質の合成のための出発物質として使用されます .

生物学: 生物学研究では、ダウノルビシン クエン酸塩は、DNA複製と修復のメカニズム、および細胞プロセスに対するDNAインターカレーションの影響を研究するために使用されます .

医学: 医療では、ダウノルビシン クエン酸塩は、さまざまな種類の癌の治療のための化学療法レジメンで使用されます。 それは、その有効性を高めるために他の化学療法薬と組み合わせて使用されることがよくあります .

科学的研究の応用

Daunorubicin citrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other anthracycline antibiotics, such as doxorubicin, epirubicin, and idarubicin .

Biology: In biological research, this compound is used to study the mechanisms of DNA replication and repair, as well as the effects of DNA intercalation on cellular processes .

Medicine: Medically, this compound is used in chemotherapy regimens to treat various types of cancer. It is often combined with other chemotherapy drugs to enhance its efficacy .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and formulations .

作用機序

ダウノルビシン クエン酸塩は、DNA塩基対間にインターカレーションすることで作用し、その結果、DNAヘリックスのほどけとDNA合成の阻害が起こります . また、DNA-トポイソメラーゼII複合体を安定化させることでトポイソメラーゼII活性を阻害し、リガーゼ-リガーゼ反応のリガーゼ部分を防ぎます . さらに、ダウノルビシンは、細胞成分に損傷を与えるフリーラジカルを生成し、その細胞毒性効果に寄与します .

類似化合物:

ドキソルビシン: ダウノルビシンと同様に、ドキソルビシンは化学療法で使用されるアントラサイクリン系抗生物質です。

独自性: ダウノルビシン クエン酸塩は、急性骨髄性白血病と急性リンパ性白血病の治療に特異的に使用されるという点で独自です。

類似化合物との比較

Doxorubicin: Similar to daunorubicin, doxorubicin is an anthracycline antibiotic used in chemotherapy.

Epirubicin: Another anthracycline antibiotic, epirubicin, is used to treat breast cancer and other solid tumors.

Uniqueness: Daunorubicin citrate is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia.

特性

CAS番号 |

371770-68-2 |

|---|---|

分子式 |

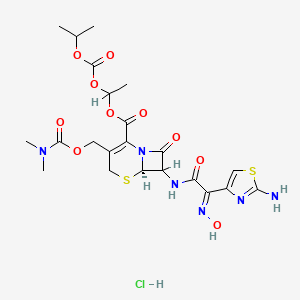

C33H37NO17 |

分子量 |

719.6 g/mol |

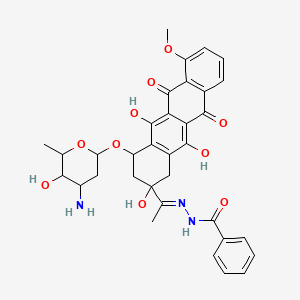

IUPAC名 |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |

InChIキー |

VNTHYLVDGVBPOU-QQYBVWGSSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| 371770-68-2 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)